Suberic anhydride
Overview
Description
Suberic anhydride is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Suberic anhydride, also known as Oxonane-2,9-dione, is a polycarboxylic acid that has been found to be useful in the service industry . It is used as a surface treatment for fatty acids and particles . It is also known to be an estrogen receptor modulator and can be used in cancer treatments .
Mode of Action
The mode of action of this compound involves a two-step process :
This process is common to carboxylic acid derivatives, which include acid halides, acid anhydrides, esters, and amides . The relative reactivity of these derivatives towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl. The more electronegative leaving groups withdraw electron density from the carbonyl, thereby, increasing its electrophilicity .
Biochemical Pathways
This compound is involved in the biosynthesis of straight-chain aliphatic carboxylic acids . By selecting pathway enzymes with desired specificity and activities, suberic acid (C8) has been successfully produced from glycerol . This process is part of the degradation pathways of amino acids, fats, and carbohydrates .
Pharmacokinetics
The molecular weight of this compound is known to be highly controllable, depending on the degree of activation of the dicarboxylic acid monomers . This suggests that the bioavailability of this compound could be manipulated through careful control of its synthesis.
Result of Action
The result of this compound’s action is the formation of carboxylic acids . In the context of its use as an estrogen receptor modulator, it may have potential therapeutic effects in cancer treatments .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its synthesis and reactivity can be affected by the presence of catalysts . Moreover, its stability and efficacy may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
It is known that dicarboxylic acids, such as suberic acid, can participate in various biochemical reactions . They can undergo oxidation and form cyclic ketones . The specific enzymes, proteins, and biomolecules that Suberic anhydride interacts with are yet to be identified.
Cellular Effects
A related compound, Suberic acid, has been found to promote collagen synthesis in UVB-irradiated dermal fibroblasts via the cAMP-Akt pathway . This suggests that this compound might also influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
In these reactions, a nucleophile (such as water, alcohol, or amine) adds to one of the carbonyl carbons in the anhydride, forming a tetrahedral alkoxide intermediate .
Temporal Effects in Laboratory Settings
A study on polyanhydrides of suberic acid showed that the molecular weights of the synthesized polyanhydrides are highly controllable, depending on the degree of activation of the dicarboxylic acid monomers . This suggests that this compound might have similar properties.
Metabolic Pathways
Suberic acid, a related compound, is known to be a metabolic breakdown product derived from oleic acid . It is also involved in microbial biosynthesis of straight-chain aliphatic carboxylic acids .
Transport and Distribution
The phase partitioning between the condensed and vapor phases governs the concentrations of organic aerosols in the atmosphere, which includes dicarboxylic acids like Suberic acid .
Subcellular Localization
Tools like LOCALIZER and SUBA5 can be used to predict the subcellular localization of proteins in plant cells, which could potentially be applied to study the subcellular localization of this compound.
Properties
IUPAC Name |
oxonane-2,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11-7/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIBXGXWMDCYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)OC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429492 | |
Record name | Suberic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10521-06-9 | |
Record name | Suberic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxonane-2,9-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using suberic anhydride-based polymers in the fabrication of tissue engineering scaffolds?
A1: this compound is a precursor to biocompatible and biodegradable polymers like poly(this compound). This research [] highlights the use of poly(this compound) microspheres for encapsulating and releasing all-trans retinoic acid (atRA), a signaling molecule crucial for cell growth and differentiation. The study demonstrates the successful fabrication of scaffolds incorporating these microspheres, resulting in a system capable of controlled release of atRA. This controlled release is essential for directing tissue regeneration and achieving desired therapeutic outcomes.
Q2: How does the solvent/nonsolvent sintering technique contribute to the controlled release properties of these scaffolds?
A2: The researchers utilize a solvent/nonsolvent sintering technique to combine poly(this compound) microspheres containing atRA and poly(d,l-lactic acid-co-glycolic acid) microspheres containing bovine serum albumin (BSA) []. This method allows for the creation of a porous scaffold structure while preserving the integrity of the encapsulated bioactive molecules. The controlled release profiles observed – with atRA released initially followed by BSA – are likely influenced by the diffusion properties of each molecule through the polymer matrix and the degradation kinetics of the respective polymers within the scaffold.
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